molecular formula C17H19N3O B2770378 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole CAS No. 939315-57-8

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole

Cat. No.: B2770378
CAS No.: 939315-57-8
M. Wt: 281.359
InChI Key: BWXODXZBHJSGPH-UHFFFAOYSA-N
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Description

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and properties It consists of a benzotriazole ring attached to a butyl chain, which is further connected to a methylphenoxy group

Scientific Research Applications

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzotriazoles are used as corrosion inhibitors, UV stabilizers, or antimicrobial agents .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of uses for benzotriazole derivatives, this compound could have interesting and useful properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-methylphenoxy)butyl]-1H-imidazole
  • 1-[4-(2-methylphenoxy)butyl]-1H-pyrrole

Uniqueness

1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[4-(2-methylphenoxy)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-8-2-5-11-17(14)21-13-7-6-12-20-16-10-4-3-9-15(16)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXODXZBHJSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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